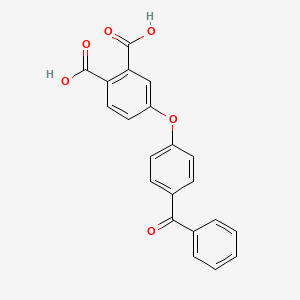
4-(4-Benzoylphenoxy)phthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzoylphenoxy)phthalic acid is an organic compound with the molecular formula C21H14O6 It is a derivative of phthalic acid, where one of the hydrogen atoms is replaced by a 4-benzoylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzoylphenoxy)phthalic acid typically involves the reaction of phthalic anhydride with 4-benzoylphenol. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. One common method involves heating phthalic anhydride and 4-benzoylphenol in the presence of a base such as sodium hydroxide, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzoylphenoxy)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives. Substitution reactions can lead to a variety of substituted phenoxyphthalic acids .
Wissenschaftliche Forschungsanwendungen
4-(4-Benzoylphenoxy)phthalic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals, coatings, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-Benzoylphenoxy)phthalic acid involves its interaction with specific molecular targets. The benzoylphenoxy group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The phthalic acid moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenoxybenzoic acid: Similar structure but lacks the benzoyl group.
4-Benzoylphenoxyacetic acid: Similar structure but with an acetic acid moiety instead of phthalic acid.
4-Methoxybenzoic acid: Contains a methoxy group instead of a benzoylphenoxy group.
Uniqueness
4-(4-Benzoylphenoxy)phthalic acid is unique due to the presence of both the benzoyl and phenoxy groups attached to the phthalic acid core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C21H14O6 |
|---|---|
Molekulargewicht |
362.3 g/mol |
IUPAC-Name |
4-(4-benzoylphenoxy)phthalic acid |
InChI |
InChI=1S/C21H14O6/c22-19(13-4-2-1-3-5-13)14-6-8-15(9-7-14)27-16-10-11-17(20(23)24)18(12-16)21(25)26/h1-12H,(H,23,24)(H,25,26) |
InChI-Schlüssel |
IIQAIDBVNYMGQT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2-hydroxyphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466011.png)
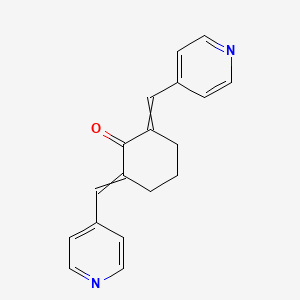
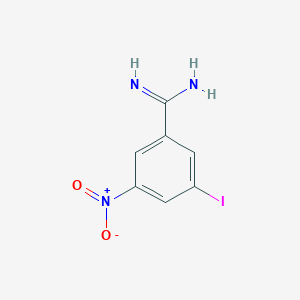
![N-(4-bromo-2,3-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12466024.png)
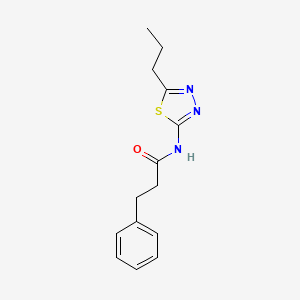

![N-{2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B12466045.png)
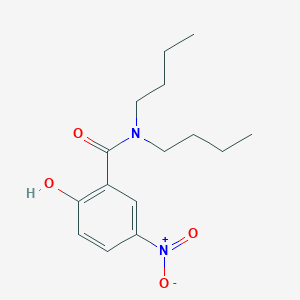
![butyl 4-{[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B12466055.png)
![1-(3-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}phenyl)ethanol](/img/structure/B12466064.png)
![4-{[(5-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}-5-oxopentanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B12466073.png)
![N-[3-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-methylbenzamide](/img/structure/B12466082.png)
![1-{[4-(2-Methoxyphenyl)piperazin-1-YL]methyl}indole-2,3-dione](/img/structure/B12466087.png)
![4-Methoxy-3-methyl-5-[3-methyl-11-(4-methyl-5-oxooxolan-2-yl)-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B12466088.png)
